N-(5-methylpyridin-2-yl)octadecanamide
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Overview
Description
N-(5-methylpyridin-2-yl)octadecanamide is an organic compound with the molecular formula C24H42N2O It is a derivative of octadecanamide, featuring a pyridine ring substituted with a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylpyridin-2-yl)octadecanamide typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with octadecylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding amide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylpyridin-2-yl)octadecanamide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.
Reduction: The amide group can be reduced to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(5-methylpyridin-2-yl)octadecylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(5-methylpyridin-2-yl)octadecanamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-methylpyridin-2-yl)octadecanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(5-methylpyridin-2-yl)methanamine: A similar compound with a shorter alkyl chain.
N-(5-methylpyridin-2-yl)decanamide: Another derivative with a different alkyl chain length.
Uniqueness
This compound’s structure allows for specific interactions in biological systems and materials science .
Properties
Molecular Formula |
C24H42N2O |
---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
N-(5-methylpyridin-2-yl)octadecanamide |
InChI |
InChI=1S/C24H42N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)26-23-20-19-22(2)21-25-23/h19-21H,3-18H2,1-2H3,(H,25,26,27) |
InChI Key |
YEIAWXWSUJWPHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=NC=C(C=C1)C |
Origin of Product |
United States |
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